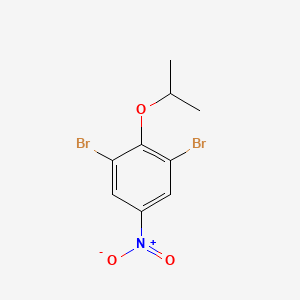

1,3-Dibromo-2-isopropoxy-5-nitrobenzene

Description

1,3-Dibromo-2-isopropoxy-5-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 3, an isopropoxy group at position 2, and a nitro group at position 5. This arrangement confers unique electronic and steric properties, making it relevant in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1,3-dibromo-5-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGNYAAOJXRHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-isopropoxy-5-nitrobenzene typically involves the bromination of 2-isopropoxy-5-nitrobenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-isopropoxy-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl₂).

Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a catalyst or chemical reducing agents like SnCl₂.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Substitution: Products with substituted nucleophiles replacing the bromine atoms.

Reduction: Amino derivatives of the original compound.

Oxidation: Compounds with oxidized isopropoxy groups.

Scientific Research Applications

1,3-Dibromo-2-isopropoxy-5-nitrobenzene is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-isopropoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and nitro group can participate in various chemical interactions, leading to inhibition or modification of the target molecules. The isopropoxy group may also play a role in the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related halogenated nitrobenzene derivatives to highlight substituent effects on reactivity, stability, and safety.

1-Bromo-5-fluoro-3-nitro-2-isopropoxybenzene (CAS 1375068-62-4)

- Substituents : Bromine (position 1), fluorine (position 5), nitro (position 3), and isopropoxy (position 2) .

- Key Differences: The target compound has bromine at positions 1 and 3, whereas this analog substitutes position 5 with fluorine. The additional bromine in the target compound increases molecular weight (367.9 g/mol vs. Fluorine’s strong electron-withdrawing effect may reduce ring electron density compared to bromine, altering regioselectivity in reactions.

- The target compound’s higher bromine content may necessitate stricter handling protocols for halogen-related hazards (e.g., corrosive byproducts).

General Trends in Halogenated Nitrobenzenes

- Electron-Withdrawing Effects : Nitro groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions relative to substituents. Halogens (Br, F) exert competing inductive (-I) and resonance (+R) effects, influencing reaction pathways .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- However, fluorine’s electronegativity may enhance metabolic stability in pharmaceutical contexts.

- Safety Profile : Brominated compounds often require rigorous ventilation and personal protective equipment (PPE) due to risks of halogenated combustion products (e.g., HBr gas), whereas fluorinated analogs may pose distinct environmental persistence concerns .

- Synthetic Utility : The nitro group facilitates reduction to amines or displacement reactions, but steric hindrance from isopropoxy may necessitate harsher conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.